molecular formula C13H12N2O3S B13833481 Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate

Cat. No.: B13833481
M. Wt: 276.31 g/mol
InChI Key: JNZIAXMTPLKMQF-ZRDIBKRKSA-N
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Description

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate (CAS: 87693-81-0) is a cyanoacrylate derivative featuring a benzoylamino group and a methylthio substituent. This compound is primarily utilized as a key intermediate in heterocyclic synthesis, particularly for pyrimidinethiones and thiazole derivatives, with applications in pharmaceutical and materials research . Its molecular formula is C₁₂H₁₁N₂O₃S, with an exact mass of 276.0602306 . Commercial availability (e.g., via Atotech Chemical Ltd.) at 95% purity underscores its industrial relevance .

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl (E)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate

InChI

InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10+

InChI Key

JNZIAXMTPLKMQF-ZRDIBKRKSA-N

Isomeric SMILES

COC(=O)/C(=C(\NC(=O)C1=CC=CC=C1)/SC)/C#N

Canonical SMILES

COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate typically involves the reaction of methyl acrylate with benzoyl chloride, followed by the introduction of a cyano group and a methylthio group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced production costs. The use of continuous flow reactors allows for the precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted acrylates, depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the cyano and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate Benzoylamino, methylthio C₁₂H₁₁N₂O₃S Intermediate for pyrimidinethiones; pharmaceutical research
Methyl 2-cyano-3,3-bis(methylthio)acrylate Two methylthio groups C₇H₉NO₂S₂ Precursor for cyanoacrylates; higher electrophilicity due to dual thioethers
Methyl (E)-2-cyano-3-(2/3/4-pyridyl)acrylate Pyridyl groups C₁₀H₈N₂O₂ Solid-state stability; potential in coordination chemistry
(E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate Thiophene ring C₉H₇NO₂S Conjugated π-system for materials science applications
2-Cyano-3-(4-methoxyphenyl)-acrylic acid methyl ester 4-Methoxyphenyl C₁₂H₁₁NO₃ Electron-donating methoxy group enhances UV stability

Reactivity and Functional Group Influence

  • Electrophilic Reactivity: The methylthio group in the target compound facilitates nucleophilic substitution, whereas methyl 2-cyano-3,3-bis(methylthio)acrylate exhibits greater electrophilicity due to dual thioether groups, making it a versatile precursor .
  • Hydrogen Bonding: The benzoylamino group in the target compound enhances hydrogen-bonding interactions, unlike pyridyl or thiophene derivatives, which rely on aromatic π-stacking .
  • Electronic Effects: The 4-methoxyphenyl group in 2-cyano-3-(4-methoxyphenyl)-acrylic acid methyl ester provides electron-donating effects, contrasting with the electron-withdrawing cyano and benzoylamino groups in the target compound .

Research Findings and Industrial Relevance

  • Pharmaceutical Potential: The target compound’s derivatives (e.g., pyrimidinethiones) show antimicrobial and antitumor activity, as highlighted in studies from Ain-Shams University .
  • Material Science: Thiophene-containing analogs (e.g., (E)-Methyl 2-cyano-3-(thiophen-3-yl)acrylate) are explored for organic electronics due to their conjugated systems .
  • Scalability : Atotech Chemical Ltd. offers the target compound at pilot-to-production scales, emphasizing its industrial utility .

Biological Activity

Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate is a compound of interest due to its potential biological activities, particularly as a tyrosinase inhibitor. Tyrosinase is an enzyme crucial for melanin production, and its inhibition can have significant implications in treating hyperpigmentation disorders.

Chemical Structure and Properties

The compound features a benzoylamino group, a cyano group, and a methylthio moiety, contributing to its reactivity and biological activity. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₂S
  • CAS Number : 87693-81-0

The biological activity of this compound is primarily linked to its ability to inhibit tyrosinase activity. This inhibition can reduce melanin synthesis, making it potentially useful in cosmetic applications for skin lightening.

Tyrosinase Inhibition Studies

Recent studies have shown that compounds with similar structures exhibit potent tyrosinase inhibitory effects. For instance, analogs of this compound demonstrated varying degrees of inhibition against mushroom tyrosinase, with some showing IC₅₀ values significantly lower than the standard inhibitor kojic acid.

CompoundIC₅₀ (µM)Comparison to Kojic Acid
Kojic Acid24.09Reference
Analog 117.62Less potent
Analog 31.1222-fold stronger

Case Studies and Experimental Findings

In cell-based experiments using B16F10 murine melanoma cells, several analogs of this compound were evaluated for their anti-melanogenic effects:

  • Cell Viability : The cytotoxicity of these analogs was assessed at various concentrations (up to 20 µM), revealing that most did not exhibit significant cytotoxicity.
  • Melanin Production : The ability to inhibit melanin production was attributed to the reduction of intracellular tyrosinase activity. Exposure to IBMX and α-MSH increased cellular tyrosinase activity, which was subsequently reduced by the analogs.
  • Antioxidant Activity : Some analogs also demonstrated strong antioxidant properties, indicating their potential dual role in skin protection and pigmentation regulation.

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